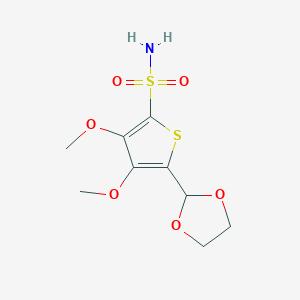

5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group and a 1,3-dioxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor to form the thiophene ring, followed by sulfonation and subsequent reaction with a dioxolane derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) under acidic or basic conditions

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated thiophene derivatives

Wissenschaftliche Forschungsanwendungen

The compound 5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide is a notable member of the thiophene family, which has garnered attention in various scientific research applications due to its unique structural features and potential functionalities. This article delves into its applications across several domains, including organic electronics, medicinal chemistry, and materials science.

Organic Photovoltaics

One of the primary applications of this compound lies in organic photovoltaics (OPVs). Its π-conjugated system allows for efficient light absorption and charge transport. Studies have indicated that thiophene derivatives can enhance the performance of bulk heterojunction solar cells by improving the charge mobility and overall efficiency .

Organic Field-Effect Transistors

The compound has also been explored for use in organic field-effect transistors (OFETs). The incorporation of thiophene-based materials can lead to improved electrical characteristics, such as higher mobility and better stability under operational conditions. Research has shown that devices fabricated with such compounds exhibit promising performance metrics, making them suitable for flexible electronics .

Anticancer Activity

Research has identified that thiophene derivatives possess significant anticancer properties. Specifically, compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Case studies have demonstrated efficacy against several cancer cell lines, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

The sulfonamide group in this compound contributes to its antimicrobial activity. Investigations into its structure-activity relationship have shown that modifications to the thiophene core can enhance antibacterial and antifungal properties. This opens avenues for developing new antimicrobial agents that can combat resistant strains of bacteria .

Smart Materials

The unique properties of this compound make it a candidate for smart materials that respond to environmental stimuli. Research has indicated that incorporating such compounds into polymer matrices can yield materials with tunable mechanical and electrical properties suitable for actuators or sensors .

Coatings and Conductive Films

Due to its conductive nature, this compound can be utilized in the formulation of conductive coatings and films. These materials are essential in various applications ranging from anti-static coatings to components in flexible electronic devices. Studies have reported successful integration into polymer blends that enhance conductivity while maintaining desirable mechanical properties .

Wirkmechanismus

The mechanism of action of 5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The dioxolane ring may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Dioxolane: A simpler compound with similar structural features but lacking the thiophene and sulfonamide groups.

Thiophene-2-sulfonamide: Contains the thiophene and sulfonamide groups but lacks the dioxolane ring.

3,4-Dimethoxythiophene: Features the thiophene ring with methoxy groups but lacks the sulfonamide and dioxolane groups

Uniqueness

5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the dioxolane ring enhances its stability, while the sulfonamide group provides potential biological activity, making it a valuable compound for various applications .

Biologische Aktivität

5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article aims to explore its synthesis, biological properties, and possible applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N1O5S with a CAS number of 2230802-46-5. The compound features a thiophene ring substituted with methoxy groups and a dioxolane moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with sulfonamide and dioxolane intermediates. Various methodologies have been explored to optimize yield and purity, including the use of different catalysts and solvents.

Antibacterial Activity

Research indicates that compounds containing the 1,3-dioxolane structure exhibit significant antibacterial properties. In studies involving similar dioxolane derivatives, compounds demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds:

| Compound Name | MIC (µg/mL) against S. aureus | MIC (µg/mL) against P. aeruginosa |

|---|---|---|

| Compound A | 625 | 1250 |

| Compound B | 500 | 1000 |

| This compound | TBD | TBD |

Antifungal Activity

In addition to antibacterial effects, compounds featuring the dioxolane structure have shown antifungal activity. Specifically, derivatives have been tested against Candida albicans, revealing promising results .

Table 2 presents antifungal activity data:

| Compound Name | Activity against C. albicans |

|---|---|

| Compound A | Active |

| Compound B | Active |

| This compound | TBD |

Study on Antibacterial Properties

A study conducted on various dioxolane derivatives highlighted that modifications in substituents could significantly enhance antibacterial activity. The incorporation of electron-donating groups was found to improve interaction with bacterial cell membranes .

Study on Antifungal Effects

Another research effort focused on the antifungal properties of structurally related compounds. It was observed that certain configurations led to increased efficacy against fungal pathogens .

Eigenschaften

IUPAC Name |

5-(1,3-dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO6S2/c1-13-5-6(14-2)9(18(10,11)12)17-7(5)8-15-3-4-16-8/h8H,3-4H2,1-2H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGJTNJJZXLUHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC(=C1OC)S(=O)(=O)N)C2OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.